1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid
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Description
The compound “1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains several heterocyclic moieties, including an imidazole ring and a 1,2,4-oxadiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring and a 1,2,4-oxadiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Thromboxane Synthetase Inhibition
Research has shown that certain imidazole derivatives, such as N(7-Carboxyheptyl) imidazole, are potent selective inhibitors of platelet thromboxane synthetase, demonstrating their potential in modulating prostaglandin production and platelet aggregation processes, which are crucial in thrombotic diseases E. Maguire, R. Wallis, 1983.
Cytoprotective Antiulcer Activity
A study on pyrimidine derivatives related to mepirizole and dulcerozine revealed that certain compounds, particularly those with a pyrazol or imidazol ring, exhibit significant cytoprotective antiulcer activity, suggesting their utility in developing treatments for gastric ulcers M. Ikeda, K. Maruyama, Y. Nobuhara, T. Yamada, S. Okabe, 1996.
Pulmonary Vasodilator Responses
Compounds such as SB-772077-B, with an imidazol-oxadiazol structure, have been studied for their effects on pulmonary vascular beds and potential in treating pulmonary hypertension, showing significant vasodilatory responses and potential therapeutic benefits for hypertensive disorders Jasdeep S. Dhaliwal, Adeleke M. Badejo, David B. Casey, S. N. Murthy, P. Kadowitz, 2009.
Angiotensin II Receptor Antagonism
Research into N-phenyl-1H-pyrrole derivatives as angiotensin II receptor antagonists highlights the potential of heterocyclic compounds in developing medications for hypertension by modulating the angiotensin II pathway, a key regulator of blood pressure P. Bovy, D. Reitz, J. Collins, T. Chamberlain, G. M. Olins, V. Corpus, E. Mcmahon, M. Palomo, J. P. Koepke, G. Smits, 1993.
Myocardial Ischemia Protection
Studies on imidazole derivatives like UK 38.485 have shown protective effects against ischemically stressed myocardium, suggesting their potential in therapeutic strategies for myocardial ischemia by inhibiting thromboxane synthetase and enhancing myocardial blood flow H. Korb, A. Hoeft, W. Wober, H. Wolpers, G. Hellige, 1986.
Properties
IUPAC Name |
1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8(2)12-17-13(22-18-12)9-3-4-15-11(5-9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTMDGAOEKQZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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